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molecular formula C11H13ClN2O2 B2787589 3-(2-Aminoethyl)-1H-indole-5-carboxylic acid hydrochloride CAS No. 4666-59-5

3-(2-Aminoethyl)-1H-indole-5-carboxylic acid hydrochloride

Cat. No. B2787589
M. Wt: 240.69
InChI Key: AOLWJTOTCQDCJV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04252803

Procedure details

Thionyl chloride (25 ml) was added to Analar methanol (84 ml) at 0° C. over a period of 1 hour under nitrogen. 3-(2-Aminoethyl)-1H-indole-5-carboxylic acid hydrochloride (2.5 g) in Analar methanol (35 ml) was added at 0° C. and the mixture was heated at reflux under nitrogen for 2.5 hour, cooled to ca. 45° C. and dry diethyl ether (200 ml) was added. The mixture was cooled and left overnight at 0° C. giving the title compound (1.9 g) as white microcrystals m.p. 265.5°-267° C. T.L.C. Silica, ethyl acetate:2-propanol:water:ammonia (25:15:8:2) Rf 0.46.
Quantity
25 mL
Type
reactant
Reaction Step One
Quantity
84 mL
Type
solvent
Reaction Step One
Quantity
2.5 g
Type
reactant
Reaction Step Two
Quantity
35 mL
Type
solvent
Reaction Step Two
Quantity
200 mL
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
S(Cl)([Cl:3])=O.Cl.[NH2:6][CH2:7][CH2:8][C:9]1[C:17]2[C:12](=[CH:13][CH:14]=[C:15]([C:18]([OH:20])=[O:19])[CH:16]=2)[NH:11][CH:10]=1.[CH2:21](OCC)C>CO>[ClH:3].[NH2:6][CH2:7][CH2:8][C:9]1[C:17]2[C:12](=[CH:13][CH:14]=[C:15]([C:18]([O:20][CH3:21])=[O:19])[CH:16]=2)[NH:11][CH:10]=1 |f:1.2,5.6|

Inputs

Step One
Name
Quantity
25 mL
Type
reactant
Smiles
S(=O)(Cl)Cl
Name
Quantity
84 mL
Type
solvent
Smiles
CO
Step Two
Name
Quantity
2.5 g
Type
reactant
Smiles
Cl.NCCC1=CNC2=CC=C(C=C12)C(=O)O
Name
Quantity
35 mL
Type
solvent
Smiles
CO
Step Three
Name
Quantity
200 mL
Type
reactant
Smiles
C(C)OCC

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
45 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the mixture was heated
TEMPERATURE
Type
TEMPERATURE
Details
at reflux under nitrogen for 2.5 hour
Duration
2.5 h
TEMPERATURE
Type
TEMPERATURE
Details
The mixture was cooled

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
Cl.NCCC1=CNC2=CC=C(C=C12)C(=O)OC
Measurements
Type Value Analysis
AMOUNT: MASS 1.9 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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